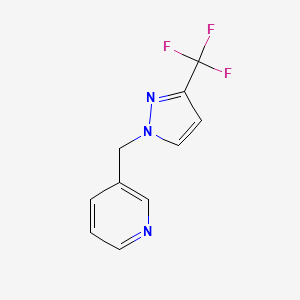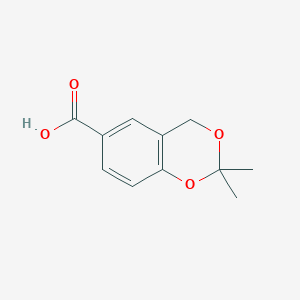
4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonamide moiety, which has found various applications in medicinal chemistry due to their pharmacological activities. They are also studied for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including condensation reactions, nitration, halogenation, and functionalization of benzenesulfonamide with different substituents to achieve desired properties (Coste, Couty, & Evano, 2011).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of benzenesulfonamides. These analyses reveal extensive intra- and intermolecular hydrogen bonds, contributing to the stability and conformation of the molecules (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Polymer-Supported Benzenesulfonamides
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in chemical transformations, including rearrangements to yield diverse scaffolds. This area of research demonstrates the compound's role in solid-phase synthesis and its potential for generating various chemical structures (Fülöpová & Soural, 2015).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise for photodynamic therapy, highlighting the compound's utility in the development of photosensitizers for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Optical and Electronic Material Research
The evaluation of first hyperpolarizability of sulfonamide amphiphiles, including studies on their potential for nonlinear optical properties, provides insights into the applications of such compounds in materials chemistry. These studies contribute to the development of materials with specific optical and electronic properties, relevant for various technological applications (Kucharski, Janik, & Kaatz, 1999).
Medicinal Chemistry and Drug Discovery
Carbonic Anhydrase Inhibition
Ureido-substituted benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds show significant potential in the development of novel antimetastatic drugs, with one derivative notably inhibiting the formation of metastases in a model of breast cancer metastasis (Pacchiano et al., 2011).
Antimicrobial Activity
Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity. This research highlights the compound's relevance in addressing bacterial and fungal infections, showcasing its potential as a scaffold for developing new antimicrobial agents (Demircioğlu et al., 2018).
Analytical Chemistry
- Synthesis and Characterization in Educational Settings: An experiment involving the synthesis and characterization of 4-Methyl-N-(phenylacetyl)benzenesulfonamide via Cu(I)-catalysis introduces students to spectroscopy and catalytic reactions. This educational application underscores the compound's utility in teaching and learning about modern synthetic and analytical techniques (Jung, 2018).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-15-6-10-18(11-7-15)25(33(31,32)20-12-8-16(2)9-13-20)22(28)24-21(27)23-17-4-3-5-19(14-17)26(29)30/h3-14H,1-2H3,(H2,23,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJNOMYPEWUXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


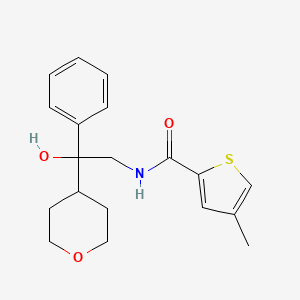
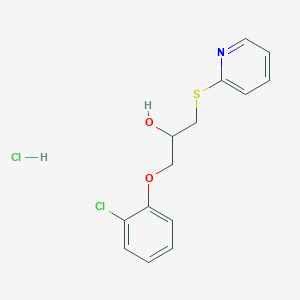
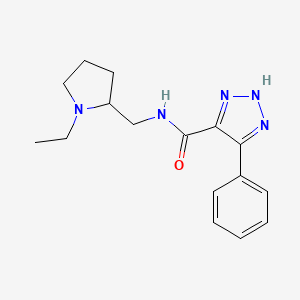

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

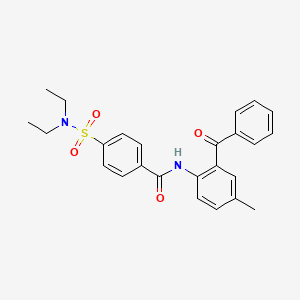
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
